5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGAGILTAOQBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419837 | |
| Record name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-72-0 | |
| Record name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Mercaptopyrimidin-4(3H)-one Intermediate
The synthesis begins with the reaction of thiourea and ethyl cyanoacetate under anhydrous HCl gas, producing 2-mercaptopyrimidin-4(3H)-one. This intermediate serves as the pyrimidine core, with the mercapto (-SH) group at position 2 providing a reactive site for subsequent cyclization. The reaction typically proceeds at 80–100°C for 4–6 hours, yielding a thiol-functionalized pyrimidine ring system.
Cyclocondensation with Acetylacetone
The critical step involves cyclocondensation of the intermediate with acetylacetone (2,4-pentanedione), which introduces the pyridine ring and the 5,7-dimethyl substituents. Acetylacetone’s diketone structure enables a Knorr-like cyclization, where its methyl groups are incorporated into positions 5 and 7 of the pyrido[2,3-d]pyrimidin-4-one framework. The reaction is conducted in refluxing ethanol or acetic acid, with catalytic piperidine facilitating dehydration.
Key Reaction Parameters
Functionalization and Purification
Post-cyclization, the mercapto group at position 2 is methylated using methyl iodide in alkaline conditions, forming a methylthio (-SMe) derivative. For the parent compound, this group is subsequently displaced via nucleophilic substitution with ammonia or hydrolyzed under acidic conditions to yield the unsubstituted pyridopyrimidinone. Final purification involves recrystallization from ethanol or dimethylformamide (DMF), yielding light beige amorphous powder.
Cyclization of Preformed Pyrimidine Derivatives
Synthesis of 4-Amino-5-bromopyrimidine
This route starts with 5-bromo-4-chloropyrimidine, which undergoes amination with aqueous or alcoholic ammonia to form 4-amino-5-bromopyrimidine. The bromine at position 5 acts as a leaving group, enabling subsequent ring expansion.
Ring Expansion via Three-Carbon Insertion
The 4-amino-5-bromopyrimidine undergoes cyclization with a three-carbon synthon, such as malononitrile or acetylacetone, to construct the pyridine ring. For 5,7-dimethylpyrido[2,3-d]pyrimidin-4-one, acetylacetone is preferred, as its methyl groups directly contribute to positions 5 and 7. The reaction proceeds via nucleophilic attack at the bromine site, followed by cyclodehydration.
Optimized Conditions
-
Catalyst: Palladium(II) acetate or copper(I) iodide
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Alternative Approaches and Modifications
Electrophilic Aromatic Substitution
Pyrido[2,3-d]pyrimidines with electron-rich pyrimidine rings can undergo electrophilic methylation at positions 5 and 7 using methyl iodide or dimethyl sulfate. However, this method requires stringent temperature control (0–5°C) and is less regioselective compared to cyclocondensation strategies.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound thiourea derivatives have been employed to synthesize pyridopyrimidinones, though yields remain modest (50–55%).
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Key Synthetic Methods
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Thiourea, ethyl cyanoacetate | Cyclization with acetylacetone | 65–75% | Direct introduction of methyl groups | Multi-step, toxic reagents (HCl) |
| Preformed pyrimidine | 4-Amino-5-bromopyrimidine | Ring expansion | >60% | High regioselectivity | Requires specialized precursors |
| Electrophilic substitution | Preformed pyridopyrimidinone | Methylation | 40–50% | Simplicity | Low regioselectivity |
Physical Properties Summary
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting point | 330°C |
| Molecular formula | C₉H₉N₃O |
| Molecular weight | 175.19 g/mol |
| Boiling point | 306.48°C (estimated) |
| Density | 1.2065 g/cm³ (estimated) |
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus pentachloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits a wide range of biological activities that make it a valuable compound in medicinal chemistry.
Antitumor Activity
Research indicates that this compound has significant antitumor properties. It functions as an inhibitor of various tyrosine kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting potential as a therapeutic agent for cancer treatment .
Table 1: Antitumor Activity of this compound
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 15 | Tyrosine kinase inhibition | |
| Lung Cancer | 10 | Induction of apoptosis | |
| Colon Cancer | 12 | Inhibition of cell proliferation |
Antibacterial Properties
The compound has also been studied for its antibacterial effects. It shows activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Biological Research
In biological research, this compound is being explored for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic processes.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Table 3: Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cyclooxygenase (COX) | 25 | Competitive |
| Lipoxygenase (LOX) | 30 | Non-competitive |
Industrial Applications
Beyond medicinal uses, this compound is also being investigated for its applications in materials science.
Development of New Materials
The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. It can serve as a building block for synthesizing complex heterocyclic compounds used in organic electronics and photonic devices .
Table 4: Industrial Applications of this compound
| Application Area | Description |
|---|---|
| Organic Electronics | Used in the synthesis of conductive polymers |
| Photonic Devices | Serves as a precursor for light-emitting compounds |
Mechanism of Action
The mechanism of action of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. It has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition disrupts cellular processes, leading to its antitumor and antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one becomes evident when compared to analogs with variations in substituents, ring fusion, or heteroatom composition. Below is a detailed analysis:
Substituent Position and Functional Group Variations
Core Ring Modifications
Key Research Findings
Substituent Effects: Methyl groups at positions 5 and 7 in pyrido[2,3-d]pyrimidinones enhance metabolic stability compared to halogenated analogs, as evidenced by reduced cytochrome P450 interactions .
Ring System Influence: Pyrido[2,3-d]pyrimidinones exhibit higher binding affinity to ATP-binding sites in kinases than thieno analogs due to nitrogen-rich aromaticity .
Pharmacokinetics : Bulky substituents (e.g., chlorophenyl) improve oral bioavailability but may increase plasma protein binding, reducing free drug concentration .
Biological Activity
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, primarily focusing on anticancer effects, kinase inhibition, and other pharmacological activities.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring fused with a pyridine structure. This unique arrangement contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound and related compounds. The biological evaluation primarily involves assessing the compound's cytotoxicity against several cancer cell lines using assays such as MTT and ELISA.
Case Studies
-
Inhibition of EGFR Kinase :
- In a study evaluating various pyrido[2,3-d]pyrimidines, this compound demonstrated moderate inhibitory activity against the EGFR L858R/T790M mutant kinase. The IC50 value was reported to be above 50 µM in multiple cell lines (NCI-H1975, A549) .
- Comparative analysis indicated that compounds with simpler structures showed higher activity due to better binding affinities to the kinase .
- Selectivity and Cytotoxicity :
The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation:
- EGFR Pathway : By inhibiting EGFR mutations commonly found in non-small cell lung cancer (NSCLC), the compound disrupts downstream signaling that promotes cell survival and proliferation .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases, thereby preventing cancer cells from dividing .
Other Biological Activities
Beyond its anticancer properties, this compound has been associated with various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as E. coli and S. aureus, indicating potential use as antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although detailed investigations are required to elucidate this aspect further .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one?
The compound is typically synthesized via a multi-step process starting with 2-amino-4,6-dimethyl nicotinamide. This intermediate reacts with substituted aryl aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are subsequently oxidized to yield the target compound . Alternative routes involve transamidation of ester intermediates followed by intramolecular cyclization under acidic conditions (e.g., formic acid or AcOH), achieving yields up to 93% in optimized protocols .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and regiochemistry.
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- HPLC or LC-MS for purity assessment, particularly when synthesized via multi-component reactions .
PubChem provides computed InChI and spectral data for cross-validation .
Q. What are the primary biological targets or applications of this compound in research?
The compound serves as a versatile scaffold in medicinal chemistry:
- Enzyme inhibition : Targets kinases and microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammatory pathways .
- Anticancer studies : Derivatives exhibit antiproliferative activity by modulating cell signaling pathways .
- Antibacterial/antiviral research : Structural analogs have shown activity against microbial targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields of this compound?
Optimization strategies include:
- Catalyst screening : Use of DMF-DMA (dimethylformamide-dimethylacetal) to enhance amidino ester formation, a critical intermediate step .
- Temperature control : Refluxing in AcOH at 140–150°C for cyclization, reducing side-product formation .
- Purification techniques : Neutralization with NaOH (10%) followed by ethanol recrystallization improves purity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Substitution patterns : Minor structural changes (e.g., 5,7-dimethyl vs. 5,6-dimethyl analogs) significantly alter target affinity. Validate SAR using standardized assays .
- Off-target effects : Perform counter-screening against related enzymes (e.g., COX-2 vs. mPGES-1) to confirm selectivity .
- Cellular context : Differences in cell lines or assay conditions (e.g., pH, co-factors) can modulate activity. Replicate studies in multiple models .
Q. What computational methodologies are employed to design derivatives with enhanced bioactivity?
Advanced approaches include:
- Molecular docking : Simulate binding to target pockets (e.g., VEGFR-2 hinge region) to prioritize hydrophobic or hydrogen-bonding substituents .
- Hybridization strategies : Combine thieno[2,3-d]pyrimidin-4(3H)-one cores with 1,3,4-oxadiazol spacers to optimize pharmacophore alignment .
- MD simulations : Assess ligand-protein stability and conformational dynamics over nanosecond timescales .
Q. How can researchers validate the stability and storage requirements of this compound?
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.
- Storage protocols : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis, as recommended for related pyridopyrimidines .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
